An In-Depth Technical Guide to 3-Chloro-4-ethylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to 3-Chloro-4-ethylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
3-Chloro-4-ethylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group meta to the boronic acid and an ethyl group in the para position—offers distinct steric and electronic properties that are highly valuable for medicinal chemists and materials scientists. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, details its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and discusses essential safety and handling procedures. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their work.
Core Chemical Identity and Physicochemical Properties
3-Chloro-4-ethylphenylboronic acid is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) attached to a benzene ring substituted with both a chlorine atom and an ethyl group. The precise positioning of these substituents dictates its reactivity and utility in synthetic chemistry.
Table 1: Chemical and Physical Properties of 3-Chloro-4-ethylphenylboronic Acid
| Property | Value | Source(s) |
| IUPAC Name | (3-Chloro-4-ethylphenyl)boronic acid | N/A |
| CAS Number | 1399465-98-9 | N/A |
| Molecular Formula | C₈H₁₀BClO₂ | N/A |
| Molecular Weight | 184.43 g/mol | N/A |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | Data not widely published; expected to be a high-melting solid | [1][3] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, THF, Dioxane) | [4] |
| Purity | Typically >95% | N/A |
Note: Some physical properties for this specific isomer are not extensively documented in public literature. Data is often inferred from closely related analogs like 3-chloro-4-methylphenylboronic acid and 4-ethylphenylboronic acid.[1][4]
The Role of 3-Chloro-4-ethylphenylboronic Acid in Organic Synthesis
The primary utility of arylboronic acids lies in their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction is a cornerstone of modern synthesis, enabling the construction of complex molecules like biaryls, which are common motifs in pharmaceuticals and advanced materials.[6]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
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Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Add a small crystal of iodine or 1,2-dibromoethane to initiate the reaction. Slowly add a solution of 4-bromo-2-chloro-1-ethylbenzene (1.0 equivalent) in anhydrous THF, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. [10]3. Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath). [11]4. Quenching: Slowly transfer the prepared Grignard reagent via cannula into the cold trimethyl borate solution, ensuring the temperature remains below -70 °C. Stir at this temperature for 2 hours. [11]5. Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction: 3-Chloro-4-ethylphenylboronic acid + Aryl Bromide → Substituted Biaryl
Materials:
-
3-Chloro-4-ethylphenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, 3-chloro-4-ethylphenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
As with all boronic acids, 3-Chloro-4-ethylphenylboronic acid should be handled with care in a well-ventilated area or fume hood.
-
Hazards: Boronic acids are generally classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [12]Some boronic acids are harmful if swallowed. [3][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [2][12]* Handling: Avoid creating dust. Use non-sparking tools and ensure adequate ventilation. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides). [3]
Conclusion
3-Chloro-4-ethylphenylboronic acid is a highly valuable and strategic building block for organic synthesis. Its utility, centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides chemists with a powerful tool for constructing complex molecular architectures. The specific substitution pattern allows for orthogonal synthetic strategies and fine-tuning of molecular properties, making it an essential reagent in the development of new pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its properties, synthetic routes, and handling procedures is paramount for its successful application in research and development.
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. Retrieved from [Link]
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Cochetiere, M., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Journal of the Chemical Society, Perkin Transactions 1, (7), 844-846. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of Boronic Acids in Modern Organic Synthesis. Retrieved from [Link]
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Kabalka, G. W., Sastry, K. A. R., & Somayaji, V. (1983). Synthesis of arylboronic acids via the reaction of borane with arylmagnesium halides. Journal of Organometallic Chemistry, 259(3), 269-274. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Corpet, M., & Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(56), 13916-13937. Retrieved from [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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